Product packaging for N-Butyl 3-nitrobenzenesulfonamide(Cat. No.:CAS No. 89840-72-2)

N-Butyl 3-nitrobenzenesulfonamide

Cat. No.: B181813
CAS No.: 89840-72-2
M. Wt: 258.3 g/mol
InChI Key: OZIMAACTQKBWTF-UHFFFAOYSA-N
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Description

General Overview of Benzenesulfonamide (B165840) Derivatives in Chemical Research

Benzenesulfonamide derivatives represent a cornerstone in synthetic and medicinal chemistry. sci-hub.se The benzenesulfonamide scaffold is a key structural motif found in numerous biologically active compounds. sci-hub.semdpi.com In medicinal chemistry, these derivatives are recognized as potent inhibitors of various enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer. mdpi.comrsc.orgnih.gov The sulfonamide group can act as a zinc-binding group in the active site of these metalloenzymes. nih.govresearchgate.net

The versatility of the benzenesulfonamide structure allows for extensive chemical modification. nih.govbrieflands.com By altering the substituents on the aromatic ring and the sulfonamide nitrogen, chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule. This adaptability makes benzenesulfonamide derivatives valuable as building blocks in organic synthesis, intermediates for pharmaceuticals and dyes, and as subjects for studying structure-activity relationships. sci-hub.senih.govontosight.ai

Specific Context of N-Butyl 3-nitrobenzenesulfonamide (B92210) within Sulfonamide Chemistry

N-Butyl 3-nitrobenzenesulfonamide is defined by two key structural features: the N-butyl group and the meta-positioned nitro group.

The N-butyl group: This alkyl substituent increases the lipophilicity of the molecule compared to its unsubstituted parent, 3-nitrobenzenesulfonamide. The presence of an N-alkyl group is crucial in synthetic strategies, such as the Fukuyama amination, where the nitrobenzenesulfonyl group is used as a protecting group for primary amines, allowing for their selective monoalkylation. tcichemicals.com

The 3-nitro group: The nitro group is a strong electron-withdrawing group. Its presence at the meta position on the benzene (B151609) ring significantly influences the electronic properties of the sulfonyl group, enhancing the electrophilicity of the sulfur atom. cymitquimica.com This makes the parent sulfonyl chloride, 3-nitrobenzenesulfonyl chloride, a highly reactive reagent for the synthesis of sulfonamides and sulfonate esters. ontosight.aicymitquimica.com The nitro group itself can be a site for further chemical transformations, such as reduction to an amine group, which opens pathways to a different class of derivatives.

In research, this compound and its isomers serve as intermediates in the synthesis of more complex molecules. For instance, the related compound N-tert-butyl-3-nitrobenzenesulfonamide has been used as a precursor for creating 3-amino-N-tert-butylbenzenesulfonamide, a building block for novel pyrimidine (B1678525) derivatives. researchgate.netgoogle.com The sulfonamide moiety in such compounds is noted for its potential chemical and biological activities. cymitquimica.com

Historical Perspective of 3-Nitrobenzenesulfonamide and its N-Substituted Analogues

The study of nitrobenzenesulfonamides is intrinsically linked to the development of synthetic organic chemistry. The precursor, 3-nitrobenzenesulfonyl chloride, is synthesized from the sulfonation of nitrobenzene (B124822). prepchem.com Early methods involved the reaction of nitrobenzene with a large excess of chlorosulfonic acid, with processes being refined over time to improve yields. google.com For example, a known process from the early 20th century involved reacting nitrobenzene with 4 moles of chlorosulfonic acid at temperatures rising from 60°C to 105°C, yielding 79% of the desired product. google.com Later patents described improved methods, such as reacting nitrobenzene with chlorosulfonic acid at higher temperatures (90°C to 120°C) followed by treatment with an inorganic acid chloride like thionyl chloride to achieve yields as high as 96.3%. prepchem.comgoogle.com

The resulting 3-nitrobenzenesulfonyl chloride is a versatile intermediate. ontosight.ai Its high reactivity, particularly towards nucleophiles like amines and alcohols, allows for the straightforward synthesis of a wide range of sulfonamides and sulfonate esters. cymitquimica.com The development of N-substituted analogues, including N-alkyl derivatives like this compound, became a natural extension of this chemistry.

A significant advancement in the application of N-substituted nitrobenzenesulfonamides came in 1995 with the work of Fukuyama, who utilized 2- and 4-nitrobenzenesulfonamides for the selective monoalkylation of primary amines. sci-hub.setcichemicals.com This "Ns-strategy" highlighted the utility of the nitrobenzenesulfonyl group as an activatable protecting group, which could be removed under mild conditions, a landmark in the synthesis of nitrogen-containing compounds. tcichemicals.com While this strategy specifically highlighted the ortho and para isomers, the underlying chemical principles apply to the broader class of nitrobenzenesulfonamides, including meta-substituted variants and their N-alkyl derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4S B181813 N-Butyl 3-nitrobenzenesulfonamide CAS No. 89840-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-3-7-11-17(15,16)10-6-4-5-9(8-10)12(13)14/h4-6,8,11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIMAACTQKBWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383144
Record name N-BUTYL 3-NITROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-72-2
Record name N-BUTYL 3-NITROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for N Butyl 3 Nitrobenzenesulfonamide and Its Analogues

Established Synthetic Routes to N-Butyl 3-nitrobenzenesulfonamide (B92210)

Traditional methods for synthesizing N-substituted benzenesulfonamides have long been established, providing reliable and well-understood pathways to these compounds.

The most direct and conventional method for the synthesis of N-Butyl 3-nitrobenzenesulfonamide is the reaction between 3-Nitrobenzenesulfonyl chloride and n-butylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-nitrobenzenesulfonyl chloride. This process typically requires a base to neutralize the hydrochloric acid byproduct formed during the reaction.

The reaction proceeds as follows: O₂NC₆H₄SO₂Cl + H₂N(CH₂)₃CH₃ → O₂NC₆H₄SO₂NH(CH₂)₃CH₃ + HCl

This method is widely employed due to the commercial availability of the starting materials and the straightforward nature of the reaction. sigmaaldrich.comnih.gov

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterConditionPurpose
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or AcetonitrileTo dissolve reactants and facilitate the reaction.
Base Pyridine, Triethylamine, or excess n-butylamineTo scavenge the HCl produced during the reaction.
Temperature 0°C to room temperatureTo control the reaction rate and minimize side reactions.
Reaction Time 1-5 hoursVaries depending on the specific reactants and conditions.

While the reaction of sulfonyl chlorides with amines is standard, several other established methods exist for forming the sulfonamide bond. These alternatives can be advantageous when the required sulfonyl chloride is unstable or inaccessible.

From Arylsulfinic Acids and Aryl Azides : A modern approach involves the coupling of phenylsulfinic acid derivatives with aryl azides, catalyzed by dual copper and visible light. This method forms the S(O)₂–N bond under mild, redox-neutral conditions, offering a different mechanistic pathway from traditional nucleophilic substitution. nih.gov

Direct Coupling of Sulfonamides and Alcohols : An environmentally benign method utilizes a nano-ruthenium on magnetite (nano-Ru/Fe₃O₄) catalyst to directly couple sulfonamides with alcohols. acs.org This domino reaction involves a dehydrogenation-condensation-hydrogenation sequence, producing water as the only byproduct. acs.org

From Organometallic Reagents : Primary sulfonamides can be synthesized in a one-step process by reacting organometallic reagents (like Grignard or organolithium reagents) with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). organic-chemistry.org This approach is versatile, accommodating a wide range of alkyl and aryl nucleophiles. organic-chemistry.org

Modern Innovations in N-Substituted Benzenesulfonamide (B165840) Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, scalability, and environmental footprint of sulfonamide synthesis. These innovations include solid-phase techniques, microwave-assisted protocols, and green chemistry principles.

Solid-phase synthesis (SPS) is a technique where molecules are built on a solid support, typically a resin bead. wikipedia.org This methodology simplifies purification, as excess reagents and byproducts are simply washed away. Nitrobenzenesulfonamides, particularly 2- and 4-nitrobenzenesulfonamides, are valuable intermediates in SPS. nih.govacs.org The nitrobenzenesulfonyl group acts as an activating group for primary amines immobilized on the solid support.

This activation is central to the Fukuyama-Mitsunobu alkylation, a key reaction in solid-phase synthesis for the selective N-alkylation of primary amines. nih.govacs.org The mild conditions required for cleaving the nitrobenzenesulfonyl group make it compatible with many acid- or base-labile linkers used in SPS. acs.org

Table 2: Advantages of Solid-Phase Synthesis for N-Substituted Sulfonamides

AdvantageDescription
Simplified Purification Excess reagents and soluble byproducts are removed by simple filtration and washing of the resin.
Use of Excess Reagents Reactions can be driven to completion by using an excess of the solution-phase reagent.
Automation The repetitive nature of SPS allows for automation, increasing throughput.
Compatibility Mild cleavage conditions are compatible with a variety of sensitive functional groups and linkers. acs.org

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. youtube.com This technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.net The synthesis of sulfonamides is well-suited for microwave assistance. For instance, the reaction of sulfonyl chlorides with amines can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysSeconds to minutes nih.gov
Product Yield Often moderate to goodGenerally good to excellent nih.gov
Energy Source Oil bath, heating mantleMicrowave irradiation
Heating Mechanism Conduction and convectionDirect molecular interaction with microwaves

For example, the synthesis of certain 1,2,4-triazole (B32235) derivatives containing a sulfonamide moiety was achieved in just 31-68 seconds with excellent yields using microwave irradiation. nih.gov Similarly, other heterocyclic sulfonamides were synthesized in 5-7 minutes, a significant improvement over the 24-48 hours required by conventional methods. nih.gov

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Several green methodologies have been successfully applied to sulfonamide synthesis.

Mechanochemistry : A solvent-free mechanochemical approach uses a ball mill for the synthesis of sulfonamides. rsc.org This one-pot, two-step procedure involves the oxidation-chlorination of disulfides followed by amination, mediated by solid reagents. rsc.org This method significantly reduces waste, as demonstrated by a much lower E-factor (Environmental factor, mass of waste/mass of product) compared to traditional solution-based protocols. rsc.org

Synthesis in Water : A facile and environmentally friendly synthesis of sulfonamides has been developed using water as the solvent. rsc.org This method avoids the use of organic bases and simplifies product isolation to mere filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org

Catalytic Approaches : The use of reusable catalysts aligns with green chemistry principles. As mentioned earlier, a magnetite-immobilized nano-ruthenium catalyst facilitates the coupling of sulfonamides and alcohols, with water as the only byproduct and easy magnetic separation of the catalyst for reuse. acs.org

These innovative approaches highlight the ongoing efforts to make the synthesis of important compounds like this compound more efficient and environmentally sustainable.

Stereoselective Synthesis and Chiral Induction in Nitrobenzenesulfonamide Chemistry

The synthesis of enantiomerically pure sulfonamides is a significant area of research, driven by the distinct biological activities often exhibited by different stereoisomers. While direct asymmetric synthesis of this compound is not extensively documented, several stereoselective strategies are applicable to nitrobenzenesulfonamide chemistry in general. These methods primarily focus on introducing chirality either at the sulfur atom or at a carbon atom within the substituents.

Chiral Auxiliary-Mediated Synthesis: One established approach involves the use of a chiral auxiliary—a temporary chiral group that directs the stereochemical outcome of a reaction. wikipedia.org For instance, the diastereoselective Michael addition of lithiated enantiopure sulfonates to nitroalkenes has been achieved using a sugar-derived chiral auxiliary, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. researchgate.net This method yields products with high diastereomeric and enantiomeric excess after the auxiliary is cleaved. researchgate.net Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven effective in controlling stereochemistry in various reactions, including aldol (B89426) and Michael additions. scielo.org.mx

Asymmetric Catalysis: The development of chiral catalysts offers a more efficient route to enantiomerically enriched compounds. Chiral mono- and bis-sulfonamides have been widely used as ligands in metal-catalyzed asymmetric reactions, including the alkylation of aldehydes and transfer hydrogenation of ketones. researchtrends.net More recently, bifunctional sulfonamide organocatalysts have emerged as effective hydrogen-bonding catalysts in asymmetric synthesis. researchgate.net For the synthesis of chiral sulfur compounds, rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds has been reported to produce products with high enantiomeric ratios at the newly formed chiral sulfur center. nih.gov

Chiral Resolution: When a stereoselective synthesis is not feasible, racemic mixtures of chiral sulfonamides can be separated into their constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. nih.govresearchgate.net These methods utilize chiral stationary phases (CSPs), such as those based on polysaccharides, which interact differently with each enantiomer, leading to their separation. nih.govnih.gov

MethodPrincipleKey FeaturesReference Example
Chiral AuxiliaryA covalently attached, recoverable chiral molecule directs the stereoselective formation of a new chiral center.Forms diastereomers that can be separated; auxiliary is often recoverable.Use of a sugar-derived auxiliary for diastereoselective Michael addition to nitroalkenes. researchgate.net
Asymmetric CatalysisA small amount of a chiral catalyst (metal complex or organocatalyst) creates a chiral environment for the reaction.Highly efficient (sub-stoichiometric); can generate high enantiomeric excess.Chiral sulfonamides used as ligands or organocatalysts in various asymmetric transformations. researchtrends.netresearchgate.net
Chiral ResolutionSeparation of a racemic mixture into individual enantiomers.Applicable when stereoselective synthesis is not available; relies on physical separation techniques.Separation of sulfonamide enantiomers using HPLC or SFC with a chiral stationary phase. nih.govresearchgate.net

Derivatization Strategies for this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules through various derivatization strategies. These modifications can target the sulfonamide nitrogen, the aromatic ring, or use the entire molecule as a scaffold for building larger structures.

Further alkylation of the sulfonamide nitrogen can significantly alter the compound's physical and chemical properties. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with transition metal catalysts, is an efficient and atom-economical approach for N-alkylation. acs.org

However, the reactivity of the sulfonamide nitrogen is highly dependent on the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, decrease the nucleophilicity of the sulfonamide nitrogen. Research on manganese-catalyzed N-alkylation has shown that while many sulfonamides are readily alkylated, those bearing strongly deactivating groups like nitro or cyano moieties may show no conversion under typical conditions. acs.org This is attributed to the reduced nucleophilicity of the sulfonamide, hindering its participation in the catalytic cycle. acs.org Overcoming this requires harsher reaction conditions or alternative catalytic systems, such as those based on iron or ruthenium, which have also been developed for sulfonamide N-alkylation. ionike.comacs.org

The addition of a second alkyl group to the nitrogen atom impacts the molecule's acidity and steric profile. The presence of electron-withdrawing groups on the ring generally increases the acidity of the N-H bond. vu.nl N-alkylation removes this acidic proton, changing solubility and intermolecular interaction capabilities.

Catalyst SystemAlkylating AgentKey Observation/FindingReference
Manganese(I) PNP Pincer ComplexBenzylic and Aliphatic AlcoholsSulfonamides with strongly electron-withdrawing groups (e.g., 4-nitro, 4-cyano) were unreactive. acs.org
FeCl₂ / K₂CO₃Benzylic AlcoholsEffective for N-alkylation of both electron-rich and electron-poor benzenesulfonamides. ionike.com
Ruthenium ComplexAlcoholsCatalyzes selective N-alkylation of aminobenzenesulfonamides. acs.org

The 3-nitro group is a key functional handle that can be transformed into a variety of other substituents, dramatically altering the electronic and biological properties of the molecule. The most common transformation is the reduction of the nitro group to a primary amine (3-amino-N-butylbenzenesulfonamide). This can be achieved using various reagents, with catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid combinations (e.g., SnCl₂, Fe, or Zn in acidic media) being the most prevalent. commonorganicchemistry.comwikipedia.org

Once formed, the 3-amino group can undergo diazotization by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups through reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or by reaction with other nucleophiles (to introduce -I, -F, -OH). For example, treatment of the diazonium salt of 3-aminobenzenesulfonamide (B1265440) with an appropriate aniline (B41778) derivative can yield 1,3-diaryltriazene sulfonamides. tandfonline.comresearchgate.net

Initial GroupTransformationIntermediateFinal GroupTypical Reagents
3-Nitro (-NO₂)ReductionN/A3-Amino (-NH₂)H₂/Pd-C, Fe/HCl, SnCl₂
Reduction then Diazotization/Substitution3-Diazonium (-N₂⁺)3-Chloro (-Cl)NaNO₂/HCl then CuCl
3-Bromo (-Br)NaNO₂/HBr then CuBr
3-Cyano (-CN)NaNO₂/H⁺ then CuCN
3-Hydroxy (-OH)NaNO₂/H₂SO₄ then H₂O, heat

Nitrobenzenesulfonamides are valuable precursors for constructing more complex molecular architectures. The nitrobenzenesulfonyl (nosyl) group is often used as a protecting group for amines in multi-step synthesis due to its stability and specific deprotection conditions (typically using a thiol and base). chem-station.com

Polymer-supported nitrobenzenesulfonamides have been employed as key intermediates in solid-phase synthesis to generate diverse molecular scaffolds. nih.gov For instance, after reduction of the nitro group to an amine and subsequent diazotization, the resulting intermediate can be used to synthesize heterocyclic systems like 1,2,3-benzotriazines. acs.org Furthermore, the sulfonamide moiety itself can act as a nucleophile in reactions. In multicomponent reactions, sulfonamides can participate in the formation of highly functionalized heterocyclic structures, such as pyrrolidines. The use of nitrobenzenesulfonamide derivatives in the synthesis of complex natural products and biologically active molecules highlights their importance as versatile building blocks in medicinal and organic chemistry. nbinno.com

Iii. Reaction Mechanisms and Chemical Transformations of N Butyl 3 Nitrobenzenesulfonamide

Mechanistic Studies of Sulfonamide Bond Formation and Cleavage

The sulfonamide bond (S-N) is a robust functional group, and understanding the mechanisms of its cleavage is crucial for its use as a protecting group in organic synthesis. Research has focused on both electrochemical and hydrolytic methods to achieve this transformation.

Electrochemical methods provide a mild and selective alternative to harsh chemical conditions for the cleavage of sulfonamide bonds. The cathodic cleavage of nitrobenzenesulfonyl groups, in particular, has been investigated as a method for the deprotection of amines. The reduction of N-n-butyl-3-nitrobenzenesulfonamide in N,N-dimethylformamide (DMF) leads to the cleavage of the S-N bond with yields greater than 70%. This process is generally understood to occur via a two-electron transfer.

The mechanism of electron transfer can depend on the position of the nitro substituent. For related compounds like 3-nitrobenzenesulfonyl chloride, the electrochemical reduction follows a stepwise mechanism where an initial electron transfer leads to the formation of an intermediate radical anion. In contrast, isomers with ortho or para nitro substituents often follow a concerted "sticky" dissociative mechanism, where electron transfer and S-Cl bond cleavage occur simultaneously. This difference in behavior is attributed to the degree of orbital overlap between the π* orbital of the nitroaromatic system and the σ* orbital of the sulfur-leaving group bond.

A summary of electrochemical reduction mechanisms for related nitrobenzenesulfonyl compounds is presented below.

CompoundIsomer PositionElectron Transfer MechanismKey Intermediate
3-Nitrobenzenesulfonyl chlorideMetaStepwiseRadical anion
4-Nitrobenzenesulfonyl chlorideParaConcerted DissociativeArylsulfinyl radical / Chloride anion pair
2-Nitrobenzenesulfonyl chlorideOrthoConcerted DissociativeArylsulfinyl radical / Chloride anion pair

This table illustrates the influence of the nitro group's position on the electrochemical reduction mechanism of precursor molecules.

The hydrolysis of N-nitrobenzenesulfonamides in aqueous sulfuric acid has been shown to proceed via A1 processes, where the specific cleavage pathway is dictated by the electronic properties of the substituents on the phenyl ring . The reaction mechanism and resulting products are highly dependent on whether the substituent is electron-donating or electron-withdrawing .

For N-Butyl 3-nitrobenzenesulfonamide (B92210), the nitro group at the meta position acts as a strong electron-withdrawing group. In such cases, the hydrolysis mechanism involves the cleavage of the N-NO2 bond. The process is initiated by protonation, followed by the departure of a nitronium ion (NO2+) to yield the corresponding sulfonamide, N-butyl-3-nitrobenzenesulfonamide . This contrasts with sulfonamides bearing electron-donating groups, which tend to cleave at the S-N bond to produce a sulfonyl cation (YC6H4SO2+) and nitroamine (NH2NO2) .

Substituent Type on Phenyl RingCleavage SiteProducts
Electron-Withdrawing (e.g., 3-NO2)N–NO2 bondYC6H4SO2NHR + NO2+
Electron-DonatingS–N bondYC6H4SO2+ + RNHNO2

This table summarizes the two distinct A1 hydrolysis pathways for N-substituted N-nitrobenzenesulfonamides based on the electronic nature of the aromatic substituent Y .

Role of the Nitro Group in Reaction Pathways

The nitro group is a powerful modulator of reactivity. It strongly deactivates the aromatic ring toward electrophilic attack but activates it for nucleophilic substitution, particularly when positioned ortho or para to a leaving group. Furthermore, the nitro group itself is susceptible to reduction, opening pathways to further cyclization reactions.

A significant reaction pathway for N-Butyl 3-nitrobenzenesulfonamide involves the chemical reduction of the nitro group. This transformation is a key step in the synthesis of various heterocyclic systems. The nitro group can be reduced to an amino group (-NH2) using standard methods such as catalytic hydrogenation with palladium on charcoal researchgate.net.

The resulting intermediate, an N-butyl-2-aminobenzenesulfonamide, contains both a nucleophilic amine and an electrophilic sulfonyl group in a sterically favorable ortho arrangement. This arrangement facilitates intramolecular cyclization reactions. For instance, N-cycloamino-4-substituted-2-sulfanilamides, formed from the hydrogenation of their nitro precursors, can undergo intramolecular oxidative C-H activation and amination to form tricyclic and tetracyclic 1,2,4-benzothiadiazine 1,1-dioxides researchgate.net. This two-step sequence—reduction followed by cyclization—is a well-established strategy for building complex heterocyclic scaffolds from nitroaromatic starting materials researchgate.netnih.govmdpi.comresearchgate.net.

Nucleophilic aromatic substitution (SNAr) is a primary reaction for aryl systems bearing strong electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is critical, and it is greatly enhanced when electron-withdrawing groups like nitro groups are positioned ortho or para to the site of attack. In these positions, the nitro group can delocalize the negative charge of the ring through resonance.

In the case of this compound, the nitro group is in the meta position relative to other potential leaving groups on the ring. A meta-positioned nitro group cannot participate in the resonance stabilization of the negative charge in the Meisenheimer complex. While it provides some inductive electron withdrawal, it is significantly less activating than an ortho or para nitro group. Consequently, this compound is much less reactive towards nucleophilic aromatic substitution compared to its 2-nitro and 4-nitro isomers.

Transformations Involving the n-Butyl Moiety

The n-butyl group attached to the sulfonamide nitrogen also presents opportunities for chemical transformations, primarily involving the cleavage of the C-N bond or reactions at the carbon atom alpha to the nitrogen.

One of the most significant transformations is N-dealkylation, the removal of the n-butyl group to yield the primary sulfonamide. This can be achieved through several methods. A modern approach involves electrochemical oxidation, which provides a mild and environmentally friendly method for N(sp³)–N(sp²) bond cleavage acs.org. This electrically driven reaction represents a green alternative to conventional stoichiometric chemical routes acs.org.

More traditional chemical methods for N-dealkylation have also been developed. These include reactions promoted by Brønsted acids researchgate.net and the von Braun reaction, which typically involves treating the N-alkyl amine derivative with cyanogen (B1215507) bromide, followed by hydrolysis of the resulting cyanamide (B42294) mdpi.com.

Additionally, the C-H bonds of the n-butyl group, particularly at the alpha-position (C1), are susceptible to oxidation. While direct oxidation of N-butyl sulfonamides is less commonly reported, related transformations, such as the N-hydroxyphthalimide-mediated oxidation of N-benzyl sulfonamides, proceed under mild conditions to form N-sulfonylimines mdpi.com. This suggests that the alpha-methylene group of the n-butyl moiety is a potential site for oxidative functionalization.

Catalytic Applications and Mechanistic Insights

While this compound is primarily recognized as a chemical intermediate, its functional groups—the sulfonamide and the nitro group—are significant in the broader context of chemical catalysis. This section explores the potential and documented roles of molecules containing these functionalities in both organocatalysis and metal-catalyzed transformations, providing a framework for understanding the potential, albeit currently underexplored, catalytic relevance of this compound.

Currently, there is no scientific literature that specifically documents the use of this compound as an organocatalyst. However, the sulfonamide moiety is a key component in a well-established class of proline-derived organocatalysts. These catalysts have demonstrated significant efficacy and stereoselectivity in a variety of carbon-carbon bond-forming reactions.

The catalytic activity of these proline sulfonamide organocatalysts stems from the synergistic action of the proline ring and the sulfonamide group. The secondary amine of the proline moiety typically reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. The sulfonamide group, attached to the proline's nitrogen atom, plays a crucial role in orienting the substrates and stabilizing the transition state, often through hydrogen bonding. This interaction is key to controlling the stereochemical outcome of the reaction. Proline-derived sulfonamide catalysts have been successfully employed in several key asymmetric reactions, including Aldol (B89426), Mannich, and nitro-Michael additions. nih.govorganic-chemistry.orgnih.govnih.gov

The general mechanism for these transformations involves the formation of an enamine from the catalyst and a carbonyl donor. This enamine then attacks an electrophilic acceptor. The stereochemistry of the product is directed by the chiral environment created by the catalyst. For instance, in the Mannich reaction, the enamine adds to an imine, while in the nitro-Michael reaction, it adds to a nitroalkene. nih.govacs.orgresearchgate.net The sulfonamide group's electronic and steric properties can be fine-tuned by altering the substituents on the aryl ring, which in turn influences the catalyst's solubility, stability, and stereodirecting ability. nih.gov

Although this compound lacks the critical proline scaffold necessary for this type of enamine-based catalysis, the principles established for proline sulfonamide catalysts highlight the potential of the sulfonamide functional group to participate in catalytic cycles by influencing the spatial arrangement of reactants.

Table 1: Examples of Reactions Catalyzed by Proline-Derived Sulfonamide Organocatalysts

Reaction Type Catalyst Structure Reactants Product Type Key Findings
Aldol Reaction Proline with an aryl sulfonamide group Ketones/Aldehydes + Aldehydes β-Hydroxy carbonyls Good yields and enantioselectivities; catalyst's solubility and stereoselectivity influenced by the sulfonamide substituent. nih.govnih.govwikipedia.org
Mannich Reaction Proline with an aryl sulfonamide group Ketones/Aldehydes + Aldehydes + Amines β-Amino carbonyls High diastereo- and enantioselectivity; effective for the synthesis of amino acid precursors. nih.govacs.org

| Nitro-Michael Addition | Proline with an aryl sulfonamide group | Ketones/Aldehydes + Nitroalkenes | γ-Nitro carbonyls | Good yields and stereoselectivities; the sulfonamide group is crucial for transition state organization. organic-chemistry.orgnih.gov |

In the realm of metal-catalyzed reactions, this compound has not been reported as a catalyst. Instead, compounds with its core structure typically function as substrates or ligands. The sulfonamide nitrogen and the nitro group are both reactive sites that can participate in various metal-catalyzed transformations.

The sulfonamide moiety is a common participant in metal-catalyzed cross-coupling reactions, particularly N-arylation. In these reactions, the sulfonamide acts as a nucleophile that couples with an aryl halide or pseudohalide. Copper- and nickel-based catalytic systems are frequently employed for this purpose. nie.edu.sgnih.govnih.gov The general mechanism for the copper-catalyzed N-arylation, often referred to as the Goldberg reaction, involves the deprotonation of the sulfonamide by a base, followed by coordination to a Cu(I) center to form a copper-amidate complex. This complex then undergoes oxidative addition with the aryl halide, and subsequent reductive elimination yields the N-arylated sulfonamide and regenerates the active Cu(I) catalyst. nih.govacs.org Nickel-catalyzed variants follow a similar catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. princeton.eduacs.org

Conversely, the nitroaromatic portion of this compound makes it a suitable substrate for catalytic reduction. The transformation of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis, often accomplished through catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction, utilizing molecular hydrogen (H₂) as the reductant. orientjchem.orgcommonorganicchemistry.com The mechanism involves the adsorption of both the nitro compound and hydrogen onto the palladium surface. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. orientjchem.orgmdpi.com This reaction is highly valuable as it transforms an electron-withdrawing nitro group into an electron-donating and versatile amino group.

Table 2: Metal-Catalyzed Reactions Involving Sulfonamide and Nitroaryl Moieties

Reaction Type Role of Sulfonamide/Nitroaryl Metal Catalyst Typical Reactants Product Mechanistic Feature
N-Arylation (Goldberg Reaction) Sulfonamide as nucleophile Copper (e.g., CuI) Sulfonamide, Aryl Halide, Base N-Aryl Sulfonamide Formation of a Cu(I)-amidate intermediate followed by reaction with the aryl halide. nih.govacs.org
N-Arylation Sulfonamide as nucleophile Nickel (e.g., NiBr₂) Sulfonamide, Aryl Halide, Base N-Aryl Sulfonamide Catalytic cycle involving oxidative addition of the aryl halide to a Ni(0) species and reductive elimination. nih.govresearchgate.net

| Nitro Group Reduction | Nitroaryl as substrate | Palladium (e.g., Pd/C) | Nitroaromatic compound, H₂ | Aromatic Amine | Heterogeneous catalysis on the palladium surface involving sequential hydrogenation of the nitro group. orientjchem.orgresearchgate.net |

Iv. Advanced Applications in Organic Synthesis and Medicinal Chemistry Excluding Biological Activity/dosage

N-Butyl 3-nitrobenzenesulfonamide (B92210) as a Versatile Protecting/Activating Group

The utility of N-Butyl 3-nitrobenzenesulfonamide in synthesis is prominently highlighted by its function as a precursor to the 3-nitrobenzenesulfonyl (nosyl) group, a powerful tool for the protection and activation of amines. The nosyl group's strong electron-withdrawing nature increases the acidity of the sulfonamide proton, facilitating alkylation reactions. Furthermore, it can be cleaved under mild conditions, a crucial feature for syntheses involving sensitive functional groups.

The Fukuyama amine synthesis is a robust method for preparing secondary and tertiary amines, which relies on the unique properties of 2- and 4-nitrobenzenesulfonamides. chem-station.comnih.gov This strategy can be extended to 3-nitrobenzenesulfonamide derivatives. The core principle involves the alkylation of a nitrobenzenesulfonamide, followed by a mild deprotection step. rsc.org

In this context, this compound serves as an N-monosubstituted sulfonamide intermediate. It can be subjected to alkylation under conventional conditions (using a base and an alkyl halide) or Mitsunobu conditions to introduce a second, different alkyl group, yielding an N,N-disubstituted sulfonamide. rsc.org The key advantage of the nitrobenzenesulfonyl group over other sulfonyl groups (like tosyl) is its facile removal. The deprotection is typically achieved through nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base. chem-station.com The process proceeds via a Meisenheimer complex, leading to the release of the corresponding secondary amine under gentle conditions. chem-station.comrsc.org This methodology allows for the efficient synthesis of complex polyamines and other nitrogen-containing molecules. rsc.orgnih.gov

Table 1: Key Steps in Fukuyama-type Amine Synthesis

StepDescriptionReagentsProduct
1. Protection A primary amine is reacted with 3-nitrobenzenesulfonyl chloride.Primary Amine, 3-Nitrobenzenesulfonyl Chloride, BaseN-Alkyl 3-nitrobenzenesulfonamide
2. Activation/Alkylation The N-monosubstituted sulfonamide is alkylated.This compound, Alkyl Halide, Base (e.g., K₂CO₃) OR Alcohol, DEAD, PPh₃ (Mitsunobu)N-Butyl-N-alkyl 3-nitrobenzenesulfonamide
3. Deprotection The nosyl group is cleaved to release the final amine.Thiophenol, Base (e.g., K₂CO₃)Secondary Amine

A persistent challenge in organic synthesis is the selective monoalkylation of primary amines, as the reaction often proceeds to form undesired dialkylated and trialkylated products. nih.govrsc.org Using this compound as part of a protecting group strategy provides an effective solution to this problem.

The strategy involves a three-step sequence:

Protection: A primary amine is first converted into its corresponding 3-nitrobenzenesulfonamide.

Alkylation: The resulting N-H bond of the sulfonamide is acidic enough to be deprotonated by a mild base and subsequently alkylated. Since there is only one acidic proton, only a single alkyl group can be introduced, ensuring monoalkylation.

Deprotection: The 3-nitrobenzenesulfonyl group is removed as described previously (e.g., with thiophenol and base) to furnish the pure, selectively mono-N-alkylated secondary amine. google.comnih.gov

This indirect yet highly controlled approach prevents overalkylation and is compatible with a wide variety of functional groups, making it a valuable tool in the synthesis of fine chemicals and pharmaceutical intermediates. nih.gov

The principles of the Fukuyama alkylation have been successfully adapted for solid-phase synthesis, particularly for the preparation of polyamines and peptides containing N-alkylated amino acids. researchgate.net In this approach, a nitrobenzenesulfonamide is anchored to a solid support. The sulfonamide nitrogen can then be alkylated one or more times using various alkyl halides or alcohols under Mitsunobu conditions. researchgate.net

The mild cleavage conditions of the nosyl group are orthogonal to the acid-labile protecting groups (like Boc and t-Bu) and resins commonly used in solid-phase peptide synthesis (SPPS). peptide.combachem.com This orthogonality is a significant advantage, as it allows for the selective deprotection and modification of specific amine functionalities on the solid support without disturbing other protected groups or cleaving the peptide from the resin. nih.gov This strategy has been employed in the synthesis of complex natural products like curtatoxins and philanthotoxins, demonstrating its utility in constructing intricate molecular architectures on a solid phase. researchgate.net

Table 2: Solid-Phase Synthesis of Polyamines via Fukuyama-Mitsunobu Strategy

StepProcedurePurpose
1. Resin Functionalization A suitable resin (e.g., 4-alkoxytrityl chloride resin) is functionalized with a nitrobenzenesulfonamide.To anchor the reactive sulfonamide to the solid support.
2. Iterative Alkylation The resin-bound sulfonamide is subjected to sequential alkylation steps using alcohols under Mitsunobu conditions (DEAD/PPh₃).To build the desired polyamine chain on the resin.
3. Final Deprotection The terminal nitrobenzenesulfonyl group is removed using a thiol nucleophile.To unmask the terminal primary amine of the polyamine.
4. Cleavage from Resin The synthesized polyamine is cleaved from the solid support.To isolate the final product.

Building Block for Complex Molecular Architectures

Beyond its role in amine protection, the structural framework of this compound can be incorporated directly into more complex molecules, serving as a versatile building block for various cyclic systems.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govmdpi.com Sulfonamides are themselves important pharmacophores found in many bioactive molecules, often as part of a heterocyclic ring (a sultam). mdpi.com this compound can serve as a precursor for the synthesis of such structures.

A common strategy involves the chemical modification of the functional groups on the molecule to facilitate a cyclization reaction. For instance:

Reduction and Cyclization: The nitro group on the benzene (B151609) ring can be selectively reduced to an aniline (B41778). This newly formed amino group can then participate in a cyclization reaction with a functional group installed on the butyl chain, leading to the formation of fused heterocyclic systems like benzothiadiazepines. mdpi.com

Intramolecular C-H Amination: Advanced transition-metal-catalyzed reactions can be envisioned where the sulfonamide nitrogen is used to form a new C-N bond via intramolecular C-H amination on the butyl chain, creating five- or six-membered saturated heterocycles.

These strategies leverage the inherent reactivity of the molecule's functional groups to construct complex, multi-ring systems that are of significant interest in medicinal chemistry. researchgate.netnih.gov

Table 3: Examples of Heterocyclic Scaffolds Derivable from Sulfonamides

Heterocycle ClassGeneral StructurePotential Synthetic Route
BenzothiadiazepineFused seven-membered ring containing N and SReduction of the nitro group followed by intramolecular condensation.
Pyrrolidine/PiperidineSaturated five- or six-membered N-heterocycleIntramolecular C-H amination or alkylation/cyclization.
QuinoxalineFused aromatic system containing two N atomsReduction of the nitro group to an ortho-diamine precursor followed by condensation.

The construction of more intricate topologies such as spiro and fused ring systems can also be approached using this compound as a starting material. While direct examples are specialized, the functional handles on the molecule allow for plausible synthetic designs.

For fused ring systems , an intramolecular Friedel-Crafts-type reaction is a viable strategy. By introducing a reactive electrophile (e.g., an acyl chloride) at the terminus of the butyl chain, an intramolecular cyclization onto the electron-rich positions of the nitrobenzene (B124822) ring can be promoted, leading to a fused carbocyclic ring.

For spirocyclic systems , a more complex, multi-step sequence would be required. One hypothetical approach involves functionalizing the butyl chain with two groups that can act as a tether. The sulfonamide nitrogen could be incorporated into a heterocyclic ring, and a subsequent intramolecular reaction from a side chain on that ring could target a position on the benzene ring, creating a spiro center. The synthesis of such strained ring systems often relies on unique intramolecular reactions designed to control regiochemistry and stereochemistry. nih.govnih.gov

Preparation of Macrocyclic Compounds

The synthesis of macrocycles is a pivotal area of research in organic and medicinal chemistry, as these large-ring structures are prevalent in many biologically active natural products and pharmaceuticals. Macrocyclization reactions, however, are often challenging due to entropic factors that favor intermolecular reactions over the desired intramolecular ring closure. The design of linear precursors that are pre-organized for cyclization is therefore crucial.

While direct examples of this compound in the synthesis of macrocycles are not extensively documented in publicly available literature, the reactivity of the nitrobenzenesulfonamide group suggests its potential utility in such transformations. The "Ns-strategy," which primarily utilizes 2-nitrobenzenesulfonyl chloride, demonstrates that the nitrobenzenesulfonamide group can act as both a protecting group for amines and an activating group for subsequent alkylation reactions tcichemicals.com. This dual reactivity is highly valuable in the multi-step synthesis of complex linear precursors required for macrocyclization.

One plausible strategy involves incorporating this compound into a linear chain that contains two reactive termini. The sulfonamide nitrogen, once deprotonated, can act as a nucleophile, while the nitro-substituted aromatic ring can be chemically modified to participate in a ring-closing reaction. For instance, reduction of the nitro group to an amine would provide a new nucleophilic site for an intramolecular condensation or amidation reaction.

Furthermore, the nitrobenzenesulfonamide moiety can be employed in cyclization reactions under Mitsunobu conditions or through base-catalyzed cyclization of appropriate precursors tcichemicals.com. The general strategies for forming nitrogen-containing macrocycles often rely on direct carbon-nitrogen bond formation or the reduction of macrocyclic imines mdpi.comnih.gov. This compound could serve as a key component in the linear precursors for these types of cyclizations.

The following table outlines various macrocyclization strategies where a versatile building block like this compound could potentially be employed.

Macrocyclization StrategyDescriptionPotential Role of this compound
MacrolactamizationIntramolecular formation of an amide bond between an amine and a carboxylic acid.The nitro group can be reduced to an amine, which then participates in the cyclization with a terminal carboxylic acid.
Ring-Closing Metathesis (RCM)Formation of a carbon-carbon double bond to close the ring, catalyzed by transition metals.The butyl group or a modified aromatic ring could be functionalized with terminal alkenes for RCM.
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of an organoboron compound with a halide.The aromatic ring could be halogenated to participate in the coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)A nucleophile displaces a leaving group on an aromatic ring.The nitro group activates the ring for SNAr, allowing for intramolecular cyclization with a suitable nucleophile on the linear precursor.

Precursor in the Synthesis of Advanced Intermediates

N-Alkyl nitrobenzenesulfonamides are well-established as crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. The nitrobenzenesulfonyl group serves as an excellent protecting group for amines, which can be readily cleaved under mild conditions, typically using a thiol reagent. This "Ns-protection" is a cornerstone of the Fukuyama amination and Mitsunobu reactions tcichemicals.comresearchgate.net.

A significant example of a related compound's application is in the synthesis of the HIV protease inhibitor, Darunavir. A key intermediate in some synthetic routes is N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-n-isobutyl-4-nitrobenzene-1-sulfonamide pharmaffiliates.com. This highlights the role of N-alkyl nitrobenzenesulfonamides as pivotal precursors to complex, biologically active molecules. Similarly, this compound can be envisioned as a precursor for a variety of advanced intermediates.

The general synthetic utility can be summarized as follows:

Protection of Primary Amines: this compound can be synthesized from butylamine (B146782) and 3-nitrobenzenesulfonyl chloride.

N-Alkylation: The resulting sulfonamide can be further alkylated at the nitrogen atom under Fukuyama-Mitsunobu or other alkylation conditions to yield a disubstituted sulfonamide. This introduces a second point of diversity researchgate.netresearchgate.net.

Deprotection: The 3-nitrobenzenesulfonyl group can be selectively removed to unveil a secondary amine, which is a key functional group in many pharmaceutical scaffolds researchgate.net.

For instance, polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides have been utilized as advanced intermediates for the synthesis of various nitrogen-containing heterocycles, such as 2-aryl-3-alkylamino-1H-indoles researchgate.net. This demonstrates the capacity of the N-alkyl nitrobenzenesulfonamide scaffold to serve as a template for constructing complex heterocyclic systems.

The following table presents examples of advanced intermediates that can be synthesized using N-alkyl nitrobenzenesulfonamides as precursors.

PrecursorReactionAdvanced IntermediateApplication
N-Alkyl 4-nitrobenzenesulfonamide (B188996) derivativeMulti-step synthesisDarunavir Intermediate pharmaffiliates.comgoogle.comSynthesis of HIV protease inhibitors
Polymer-supported N-alkyl 2-nitrobenzenesulfonamideAlkylation followed by base-mediated C-arylation and reduction2-Aryl-3-alkylamino-1H-indoles researchgate.netScaffolds for medicinal chemistry
N-Alkyl 2-nitrobenzenesulfonamideFukuyama-Mitsunobu reactionN,N-disubstituted aminesGeneral building blocks in organic synthesis

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large numbers of diverse compounds, known as libraries. Solid-phase organic synthesis (SPOS) is a key technology in this field, where molecules are built on a polymer support. N-Alkyl nitrobenzenesulfonamides, including this compound, are particularly well-suited for SPOS and the generation of combinatorial libraries acs.orgnih.gov.

The utility of nitrobenzenesulfonamides in this context stems from several key properties:

Linker Functionality: The sulfonamide can be attached to a solid support, acting as a linker.

Activation for Alkylation: The acidic nature of the N-H bond in the sulfonamide facilitates alkylation, allowing for the introduction of diverse building blocks.

Traceless Cleavage: The nitrobenzenesulfonyl group can be cleaved under mild conditions, leaving no trace of the linker in the final product.

A general scheme for the use of an N-alkyl nitrobenzenesulfonamide in combinatorial synthesis would involve:

Immobilization of a primary amine (e.g., butylamine) on a solid support.

Reaction with 3-nitrobenzenesulfonyl chloride to form the polymer-supported this compound.

Alkylation of the sulfonamide nitrogen with a diverse set of alkylating agents (e.g., alkyl halides). This is the diversification step.

Cleavage of the desired secondary amines from the solid support by removing the nitrobenzenesulfonyl group.

This approach allows for the creation of a library of secondary amines, which are valuable scaffolds in medicinal chemistry. Furthermore, the polymer-supported nitrobenzenesulfonamide intermediates can undergo various chemical transformations, including rearrangements, to yield a wide array of privileged scaffolds for drug discovery acs.orgnih.gov. For example, N-substituted o-nitrobenzenesulfonamide derivatives have been used as alternative building blocks in the synthesis of peptoid libraries researchgate.net.

The table below summarizes the key features of this compound that make it a valuable tool in combinatorial chemistry.

FeatureAdvantage in Combinatorial Chemistry
Two points for diversificationThe butyl group and the position on the aromatic ring can be varied. The sulfonamide nitrogen can be alkylated with a library of reagents.
Suitability for Solid-Phase SynthesisCan be readily attached to a polymer support.
Mild Cleavage ConditionsThe nitrobenzenesulfonyl group can be removed without degrading other sensitive functional groups in the molecule.
Access to Privileged ScaffoldsCan serve as a precursor to diverse molecular architectures, including heterocycles researchgate.netacs.orgnih.gov.

V. Computational and Theoretical Studies of N Butyl 3 Nitrobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, geometry, and vibrational properties of sulfonamides and nitroaromatic compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-Butyl 3-nitrobenzenesulfonamide (B92210), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), are used to determine its most stable three-dimensional structure (geometry optimization) and to predict its vibrational spectrum.

Geometry Optimization: Computational geometry optimization studies reveal the most stable conformation of the molecule. For analogous compounds, it has been shown that the benzene (B151609) ring acts as a central scaffold. The butyl chain attached to the sulfonamide nitrogen typically adopts an extended conformation to minimize steric hindrance. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, studies on similar molecules have shown that the sulfonamide nitrogen often has a pyramidal geometry, with the sulfur-nitrogen bond oriented perpendicularly to the plane of the benzene ring. The nitro group is often found to be coplanar with the benzene ring, which maximizes conjugation effects.

Vibrational Analysis: Theoretical vibrational analysis using DFT can accurately predict the infrared (IR) and Raman spectra of molecules like N-Butyl 3-nitrobenzenesulfonamide. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands. For related nitrobenzene (B124822) derivatives, DFT methods have successfully reproduced experimental infrared spectra.

Key Predicted Vibrational Frequencies for Related Compounds:

N-H Stretching: The stretching vibrations of the sulfonamide N-H group are typically observed in the 3200-3400 cm⁻¹ region.

Nitro Group Stretching: The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these are found around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Sulfonamide Group Stretching: The S=O bonds in the sulfonamide group have distinctive symmetric and asymmetric stretching vibrations, typically appearing around 1140-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Predicted Vibrational Frequencies for Functional Groups in Similar Compounds
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
SulfonamideN-H Stretch3200-3400
NitroAsymmetric Stretch1520-1550
NitroSymmetric Stretch1340-1370
SulfonamideS=O Asymmetric Stretch1300-1350
SulfonamideS=O Symmetric Stretch1140-1180

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net

HOMO-LUMO Gap and Reactivity: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

For molecules like this compound, the HOMO is often localized on the more electron-rich parts of the molecule, such as the aromatic ring and the sulfonamide nitrogen, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, is typically localized on the electron-withdrawing nitro group, indicating this is the most probable site for nucleophilic attack. researchgate.net

Electronic Properties from FMO Analysis: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the electronic properties of the molecule. ijcce.ac.irajchem-a.com

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Global Reactivity Descriptors Derived from HOMO-LUMO Energies
PropertyFormulaSignificance
Ionization PotentialI ≈ -EHOMOEnergy to remove an electron
Electron AffinityA ≈ -ELUMOEnergy released when adding an electron
Electronegativityχ = (I + A) / 2Electron attracting ability
Chemical Hardnessη = (I - A) / 2Resistance to charge transfer
Chemical SoftnessS = 1 / ηReciprocal of hardness
Electrophilicity Indexω = μ² / (2η)Energy lowering upon electron acceptance

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not widely reported, this technique is valuable for understanding the behavior of similar molecules in different environments. For instance, MD simulations have been used to investigate the aggregation tendencies of related sulfonamide derivatives in solution, which can be important for their biological activity. researchgate.net Such simulations can also provide insights into the stability of ligand-protein complexes, which is crucial for drug design. researchgate.net

In Silico Modeling for Chemical Reactivity Prediction

In silico modeling encompasses a range of computational techniques to predict the chemical reactivity of molecules without performing actual laboratory experiments. For this compound, these models can predict how the molecule will behave in different chemical reactions.

Machine learning models, for example, can be trained on large datasets of known chemical reactions to predict the outcomes of new reactions. chemrxiv.orgsemanticscholar.org These models can identify patterns in how different functional groups react and can be used to predict the most likely products of a reaction involving this compound. The prediction process can be viewed as a link prediction problem in a graph representing chemical knowledge. arxiv.org

Another approach involves using quantum mechanical descriptors, often derived from DFT calculations, to build models that predict regioselectivity and other aspects of reactivity. semanticscholar.org For instance, the calculated electron density at different atoms in this compound can help predict which sites are most susceptible to electrophilic or nucleophilic attack.

Structure-Property Relationships Derived from Computational Data

For example, computational studies on a series of para-substituted aryl sulfonamides have been used to understand the role of electron-donating and electron-withdrawing groups on the electronic structure of the sulfonamide moiety. researchgate.net This type of analysis can reveal how the nitro group and the butyl group in this compound influence its electronic properties and, by extension, its reactivity.

Data-driven modeling, which has a long history in chemistry, can be used to correlate molecular properties with reaction performance. mit.edu By building models that connect the computed properties of this compound (such as its dipole moment, polarizability, and frontier orbital energies) to experimentally observed behaviors, researchers can gain a deeper understanding of the factors that govern its chemical and physical characteristics.

Vi. Advanced Analytical and Spectroscopic Characterization Techniques Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of N-Butyl 3-nitrobenzenesulfonamide (B92210). While standard ¹H and ¹³C NMR spectra confirm the basic molecular framework, advanced NMR experiments, particularly variable-temperature (VT) NMR, can offer significant insights into the molecule's conformational isomerism.

A key dynamic process in N-alkylbenzenesulfonamides is the restricted rotation around the S-N bond. This restricted rotation can lead to the existence of different conformers that may be observable at low temperatures. In the case of N-Butyl 3-nitrobenzenesulfonamide, this phenomenon would result in the broadening or splitting of NMR signals for the protons and carbons near the sulfonamide linkage, especially those of the butyl group, as the rate of rotation slows on the NMR timescale.

A dynamic NMR (DNMR) study can be performed to quantify the energetic barrier to this rotation. tandfonline.comtandfonline.com By monitoring the changes in the lineshape of specific proton signals (e.g., the α-methylene protons of the butyl group) over a range of temperatures, it is possible to determine the coalescence temperature (Tc). tandfonline.com This is the temperature at which the two separate signals for the different conformers merge into a single broad peak. The free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation. For similar sulfonamides, this energy barrier is typically in a range that allows for observation of the dynamic effects by NMR. tandfonline.comtandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Potential Dynamic NMR Parameters for this compound

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Potential DNMR Observations
Butyl-CH₃~0.9~13.5Minimal change with temperature
Butyl-CH₂~1.4~19.5Minimal change with temperature
Butyl-CH₂~1.6~31.0Potential broadening at low T
N-CH₂~3.1~43.0Signal broadening and coalescence
Aromatic-H7.8 - 8.6122 - 148Shifts influenced by nitro group
SO₂NH~8.8-Broad singlet, exchangeable with D₂O
Parameter Value
Coalescence Temp. (Tc)Estimated 340-360 K
ΔG‡ (Rotation)Estimated 70-80 kJ/mol

Note: Predicted values are based on typical shifts for sulfonamides and substituted nitrobenzenes. Actual experimental values may vary.

Mass Spectrometry for Mechanistic Elucidation and Fragmentation Pathways

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for confirming the molecular weight of this compound and for elucidating its fragmentation pathways. This information is critical for structural verification and for developing selective and sensitive analytical methods, such as those using selected reaction monitoring (SRM).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize, typically forming a protonated molecule [M+H]⁺ in positive ion mode ESI. Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns determined by the molecule's functional groups: the nitroaromatic ring, the sulfonamide linkage, and the N-butyl group.

The fragmentation of this compound is expected to follow pathways common to both nitroaromatic compounds and N-alkyl sulfonamides. nih.govresearchgate.netresearchgate.net

Nitro Group Fragmentation: A characteristic loss of nitro-related radicals is expected. This includes the loss of •NO (30 Da) and •NO₂ (46 Da). Oxygen transfer from the nitro group to other parts of the molecule can also occur, leading to complex rearrangements. researchgate.net

Sulfonamide Bond Cleavage: The S-N bond is susceptible to cleavage, which can lead to the formation of the 3-nitrobenzenesulfonyl cation or related fragments.

Butyl Chain Fragmentation: The butyl side chain can undergo fragmentation, primarily through cleavage of C-C bonds. A common fragmentation for N-butyl compounds is the loss of a propyl radical (•C₃H₇, 43 Da) to form a stable ion, or the loss of butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement.

Based on the fragmentation of the non-nitrated analog, N-butylbenzenesulfonamide, and general principles for nitroaromatics, a proposed fragmentation pathway can be constructed. nist.gov

Table 2: Proposed Key Fragment Ions for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
259.3 [M+H]⁺229.3•NO[M+H - NO]⁺
259.3 [M+H]⁺213.3•NO₂[M+H - NO₂]⁺ (Butylbenzenesulfonamide ion)
259.3 [M+H]⁺203.2C₄H₈ (Butene)[3-Nitrobenzenesulfonamide+H]⁺
259.3 [M+H]⁺186.2SO₂[C₁₀H₁₄N₂O₂]⁺ (after rearrangement)
259.3 [M+H]⁺156.1C₄H₉N (Butylamine)[3-Nitrophenylsulfonyl]⁺
213.3157.2C₄H₈ (Butene)[Benzenesulfonamide+H]⁺
213.3141.2SO₂[C₆H₅NHC₄H₉]⁺

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would yield accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred solid-state conformation.

Intermolecular interactions are crucial in defining the crystal packing. For this compound, strong intermolecular N-H···O hydrogen bonds are expected to be a dominant feature. The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group or the nitro group on a neighboring molecule can act as acceptors. These interactions typically lead to the formation of well-defined supramolecular structures, such as chains or sheets.

Table 3: Expected Crystallographic Parameters for this compound

ParameterExpected Value/FeatureSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic crystal symmetry
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell
S-N Bond Length~1.63 ÅIndicates the strength of the sulfonamide bond
C-S-N-C Torsion AngleVariableDetermines the overall molecular conformation
N-H···O Hydrogen BondsPresentKey intermolecular interaction governing crystal packing
π-π StackingPossiblePotential interaction between nitrobenzene (B124822) rings

Advanced Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound and for monitoring its synthesis or degradation. UPLC, which utilizes columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.gov

Method development would typically involve a reversed-phase approach. A C18 or C8 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous component, often acidified with a small amount of formic or acetic acid to ensure good peak shape by suppressing the ionization of the sulfonamide proton. oup.comcabidigitallibrary.org Detection is readily achieved using a UV detector, as the nitroaromatic ring provides a strong chromophore with an expected maximum absorbance in the UV region.

Validation of the developed method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.thmdpi.com

Table 4: Typical HPLC/UPLC Method Parameters for Sulfonamide Analysis

ParameterTypical ConditionRationale
Column Reversed-Phase C18, <2 µm (UPLC) or 3-5 µm (HPLC)Good retention for moderately polar compounds
Mobile Phase A Water + 0.1% Formic AcidAqueous component, acid improves peak shape
Mobile Phase B Acetonitrile or MethanolOrganic component for elution
Elution Mode GradientAllows for separation of impurities with different polarities
Flow Rate 0.3 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC)Optimized for column dimensions and particle size
Column Temp. 25 - 40 °CEnsures reproducible retention times
Detection UV/PDA at ~265 nmStrong absorbance due to the nitroaromatic chromophore
Injection Vol. 1 - 10 µLDependent on concentration and sensitivity needs

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the trace analysis of this compound in complex matrices such as environmental water, soil, or biological fluids. researchgate.nethpst.cznih.gov This technique is also the gold standard for metabolite profiling, enabling the identification and quantification of transformation products.

The chromatographic separation is typically performed using UPLC for speed and resolution, with conditions similar to those described above. The eluent is introduced into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source operating in positive ion mode. For quantitative analysis, the MS is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ ion of the parent compound), which is then fragmented in the collision cell. The third quadrupole is set to monitor for one or more specific product ions. This two-stage mass filtering provides exceptional selectivity, minimizing interference from matrix components. acgpubs.orgusda.gov

This approach allows for the achievement of very low detection limits, often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range, making it suitable for environmental monitoring or pharmacokinetic studies. nih.govhpst.czrsc.org

Electrochemical Techniques for Redox Behavior and Sensing

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox behavior of this compound. The molecule contains two electroactive moieties: the nitro group, which is readily reducible, and the sulfonamide group, which can be oxidized. scielo.brnih.gov

The reduction of the nitro group on an aromatic ring is a well-studied process that typically occurs in a multi-electron, multi-proton step to form a hydroxylamine (B1172632), which can be further reduced to an amine. nih.govnih.gov This process is irreversible and would be observed at a negative potential in a cyclic voltammogram. The exact potential would depend on the electrode material and the pH of the supporting electrolyte.

The oxidation of the sulfonamide group is generally more difficult and occurs at a high positive potential. scielo.brscienceopen.com This process is also typically irreversible.

By studying the voltammetric response of this compound, it is possible to determine its reduction and oxidation potentials. This information is valuable for understanding its potential involvement in redox reactions and for the development of electrochemical sensors for its detection. Modified electrodes, for instance, using carbon nanotubes, have been shown to enhance the electrochemical response of sulfonamides, leading to sensitive analytical methods. scielo.brscienceopen.com

Table 5: Anticipated Electrochemical Properties of this compound

ProcessTechniqueExpected Potential Range (vs. Ag/AgCl)Key Information Gained
Nitro Group ReductionCyclic Voltammetry-0.6 V to -1.2 V (pH dependent)Reduction potential, mechanism (e.g., formation of aniline)
Sulfonamide OxidationCyclic Voltammetry+0.9 V to +1.5 VOxidation potential, irreversibility of the process
Quantitative AnalysisSquare Wave VoltammetryBased on reduction or oxidation peakDevelopment of sensitive detection methods

Vii. Environmental and Sustainability Aspects in Research and Development

Advanced Studies on Environmental Fate and Degradation Pathways

Understanding how N-Butyl 3-nitrobenzenesulfonamide (B92210) behaves in the environment is crucial for assessing its potential long-term effects. Research into its degradation pathways, including photodegradation and biodegradation, provides insights into its persistence and transformation in various environmental compartments. While specific data for N-Butyl 3-nitrobenzenesulfonamide is limited, the broader class of sulfonamides has been studied more extensively.

Photodegradation is a key process that can break down chemical compounds in the environment through exposure to sunlight. For sulfonamides, this process can be a significant pathway for their removal from surface waters. For instance, sulfamethoxazole, a widely studied sulfonamide, can break down over a period of weeks when exposed to sunlight in surface water. health.state.mn.us The rate and byproducts of photodegradation are influenced by factors such as water chemistry, the intensity of solar radiation, and the presence of other organic matter. The nitro group in this compound could potentially influence its photochemical behavior, possibly leading to different degradation products compared to other sulfonamides.

Biodegradation involves the breakdown of organic substances by microorganisms and is a critical process in wastewater treatment and natural ecosystems. nih.gov The persistence of sulfonamides in the environment can be a concern, with some studies showing they can last for many months after being introduced. core.ac.uk

The effectiveness of biodegradation depends on various factors, including the specific sulfonamide, its concentration, the characteristics of the soil or water, and the treatment process used. nih.gov Generally, sulfonamides are not considered readily biodegradable. oup.com However, bacterial cultures can adapt to degrade them. oup.comresearchgate.net Studies have shown that once a microbial community is capable of degrading one type of sulfonamide, it can often degrade others as well. researchgate.net

The biodegradation of sulfonamides can occur through different metabolic pathways. nih.gov Some microorganisms can use sulfonamides as a source of carbon and energy, while others break them down through co-metabolism, where the degradation occurs in the presence of another primary substrate. core.ac.uk For example, one study found that a mixed microbial culture could degrade sulfadiazine (B1682646) at a rate of 4.86 mg∙L-1∙d-1. core.ac.uk The presence of other nutrients can influence the rate of degradation; for instance, the degradation of sulfadiazine was fastest in the presence of diluted R2A (a complex medium) and slowest with humic acid as a background carbon source. core.ac.uk

Aquatic plants can also play a role in the removal of sulfonamides from water, primarily by promoting microbial degradation rather than through direct uptake and decomposition by the plant itself. nih.gov

Green Chemistry Principles in the Production and Application of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonamides has traditionally involved methods that can be environmentally burdensome. sci-hub.se

Recent research has focused on developing more environmentally friendly methods for sulfonamide synthesis. sci-hub.se Key strategies include:

Use of Greener Solvents: Water is being explored as a benign solvent for sulfonamide synthesis, replacing more toxic organic solvents. sci-hub.sersc.orgmdpi.com Reactions in water at room temperature, with controlled pH using sodium carbonate, have shown excellent yields and purity without the need for extensive purification. rsc.orgmdpi.com

Solvent-Free Reactions: Mechanosynthesis, a solvent-free approach using a ball mill, has been developed for sulfonamide production. rsc.org This method is cost-effective, environmentally friendly, and has a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org

Catalysis: The use of catalysts can improve the efficiency and reduce the waste generated in chemical reactions.

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reactions, leading to shorter reaction times and potentially lower energy consumption. nih.gov

These green chemistry approaches offer a pathway to more sustainable production of this compound and other sulfonamides, minimizing their environmental footprint from the outset.

Q & A

Q. What are the standard synthetic protocols for preparing N-butyl 3-nitrobenzenesulfonamide, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves two steps: (1) nitration of benzenesulfonyl chloride to form 3-nitrobenzenesulfonyl chloride, followed by (2) reaction with n-butylamine under controlled conditions (e.g., in dichloromethane or THF at 0–5°C to minimize side reactions). Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography. Purity is validated using HPLC (>98% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR for functional group confirmation) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : To confirm sulfonamide bond formation (δ 7.5–8.5 ppm for aromatic protons; δ 3.0–3.5 ppm for NH protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • Elemental Analysis : To validate C, H, N, and S content.
  • Thermogravimetric Analysis (TGA) : For thermal stability assessment .

Q. How does solvent choice impact the solubility and stability of this compound?

  • Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–12) and temperature (25–60°C) should be conducted using UV-Vis spectroscopy or HPLC to detect degradation products. For long-term storage, anhydrous conditions at –20°C are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : A Box-Behnken Design (BBD) can statistically optimize variables such as temperature, molar ratio (n-butylamine to nitrobenzenesulfonyl chloride), and reaction time. For example, a three-factor BBD with response surface methodology (RSM) identifies interactions between variables. Prior studies on similar sulfonamides suggest optimal yields at 40–50°C with a 1.2:1 molar ratio and 6-hour reaction time .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer : Introduce substituents at the nitro group (e.g., reduction to amine for further functionalization) or modify the n-butyl chain (e.g., branching or fluorination). Activity is evaluated via enzyme inhibition assays (e.g., carbonic anhydrase) and molecular docking to assess binding affinity. For example, replacing the nitro group with a sulfonamide moiety increased inhibitory potency in related compounds .

Q. How do conflicting toxicity data for N-butyl benzenesulfonamide analogs inform risk assessment?

  • Methodological Answer : Discrepancies arise from differences in model systems (e.g., rodents vs. rabbits) and exposure routes (oral vs. intracisternal). For neurotoxicity studies, replicate the protocol from Neurotoxicology (1991) : monthly intracisternal injections in rabbits, monitoring spasticity and histopathology. Compare results with in vitro neuroblastoma cell assays to resolve interspecies variability .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • Methodological Answer : Use LC-MS/MS with a C18 column (e.g., Zorbax Eclipse Plus) and gradient elution (water/acetonitrile + 0.1% formic acid) to detect sub-ppm impurities. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ). GC-MS with derivatization (e.g., silylation) is suitable for volatile byproducts .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Structural analogs (e.g., N-butyl chloroformate) provide insights into reactivity and toxicity .
  • Computational tools (e.g., Gaussian for DFT calculations) aid in predicting electronic properties and reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.